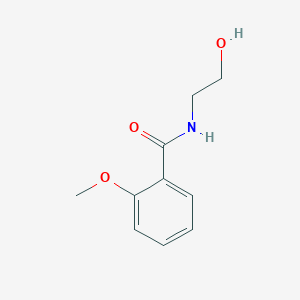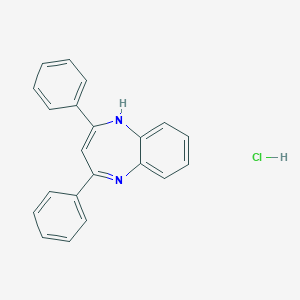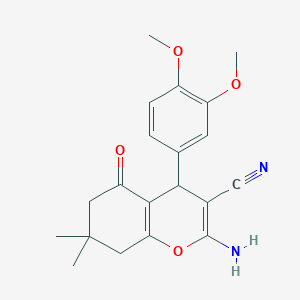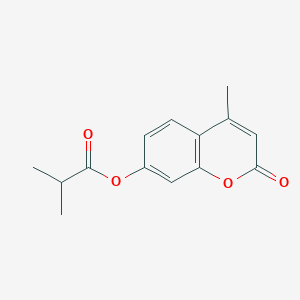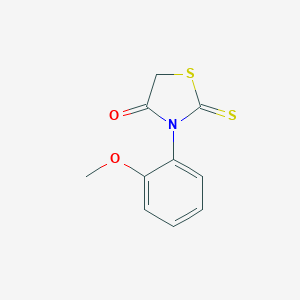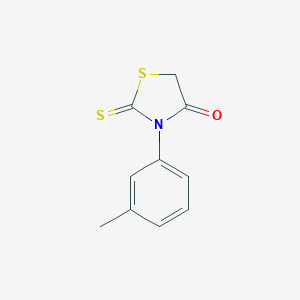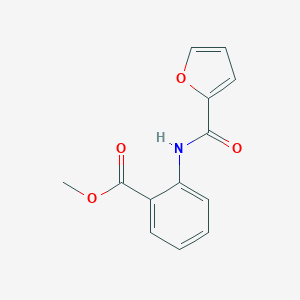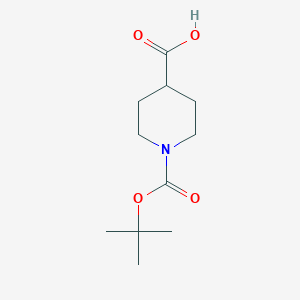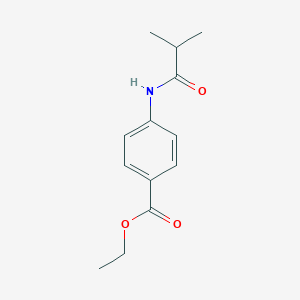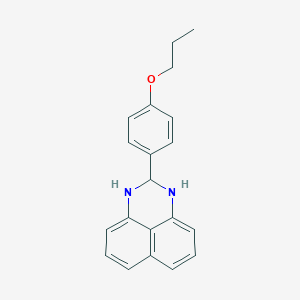
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine, also known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. PDP belongs to the class of perimidines, which have shown promising results in treating various diseases.
作用機序
The mechanism of action of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine inhibits the activity of certain enzymes such as tyrosine kinase and topoisomerase. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine also induces apoptosis, which is the programmed cell death of cancer cells.
生化学的および生理学的効果
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has antioxidant activity by reducing oxidative stress in cells. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been shown to have anti-angiogenic activity by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
One advantage of using 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine in lab experiments is that it is relatively easy to synthesize compared to other perimidine derivatives. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is also stable under normal laboratory conditions. However, one limitation of using 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine research. One direction is to study the structure-activity relationship of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine and its derivatives to optimize its anti-tumor and neuroprotective activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine to determine its efficacy and safety in vivo. Furthermore, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine could be used as a starting point for the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has shown promising results in treating various diseases. Its synthesis method is relatively easy, and it has been shown to have anti-tumor and neuroprotective activity. However, its mechanism of action is not fully understood, and further research is needed to optimize its activity and determine its safety and efficacy in vivo.
合成法
The synthesis of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine involves a multi-step process that starts with the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then reacted with an isocyanate to form the perimidine ring. The final step involves the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
科学的研究の応用
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has anti-tumor activity by inhibiting the growth of cancer cells. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
6076-61-5 |
|---|---|
製品名 |
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine |
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H20N2O/c1-2-13-23-16-11-9-15(10-12-16)20-21-17-7-3-5-14-6-4-8-18(22-20)19(14)17/h3-12,20-22H,2,13H2,1H3 |
InChIキー |
MMRRPWNQAXAJLW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
正規SMILES |
CCCOC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 |
溶解性 |
3.8 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



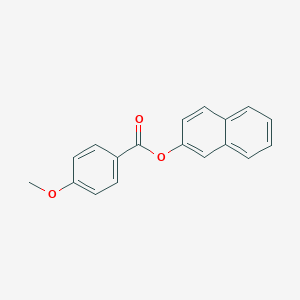
![Ethyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B188213.png)
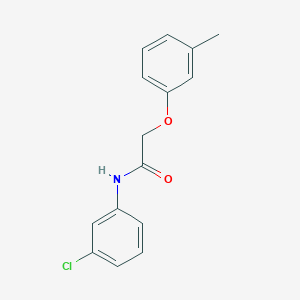
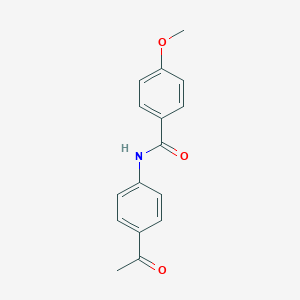
![N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B188217.png)
